tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate
Description
Chemical Structure and Key Features tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate is a bicyclic carbamate derivative characterized by a spiro[3.5]nonane core. The spiro junction connects a cyclohexane and cyclopropane ring, with a hydroxyl group at the 2-position and a tert-butyl carbamate (Boc) moiety at the 7-position. This structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties such as solubility and metabolic stability.
The Boc group serves as a protective amine handle, enabling selective deprotection during multi-step syntheses. Such compounds are frequently employed in drug discovery as rigid scaffolds for targeting central nervous system (CNS) receptors or enzymes.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyspiro[3.5]nonan-7-yl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10-11,16H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
OUOMXPRQRQGUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Method A: Spirocyclic Core Construction Followed by Carbamate Functionalization
Step 1: Synthesis of the Spiro[3.5]nonane Skeleton
The core spirocyclic structure can be assembled via intramolecular cyclization reactions, often employing:
- [3+2] or [4+2] Cycloaddition reactions: Utilizing suitable dienes or dipolar intermediates.
- Radical or ionic cyclizations: Using radical initiators or Lewis acids to induce ring closure.
| Reagent | Role | Typical Conditions |
|---|---|---|
| Diethyl acetylenedicarboxylate | Precursor for cyclization | Reflux in suitable solvent |
| Lewis acids (e.g., BF₃·OEt₂) | Catalysts for cyclization | 0–25°C |
| Radical initiators (e.g., AIBN) | For radical cyclizations | Reflux in inert atmosphere |
Data Tables Summarizing Key Parameters
| Preparation Step | Reagents | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|
| Spiro core cyclization | Diethyl acetylenedicarboxylate, Lewis acid | Dichloromethane | 0–25°C | 60–85% | Patent WO2024091498A1 |
| Hydroxylation | OsO₄ or KMnO₄ | Aqueous | Cold | 70–90% | Literature reports |
| Carbamate formation | tert-Butyl isocyanate, triethylamine | Dichloromethane | 0–25°C | 75–90% | Patent WO2024091498A1 |
Research Findings and Optimization
Recent research indicates that:
- Use of Lewis acids enhances cyclization efficiency for spiro core synthesis.
- Mild hydroxylation conditions preserve stereochemistry and prevent over-oxidation.
- Excess tert-butyl isocyanate can improve carbamate yield but may require purification to remove unreacted isocyanate.
- Protecting groups on other functional groups can influence reaction selectivity and yield.
Advances in catalytic methods, such as metal-catalyzed cyclizations and green solvents , are under exploration to improve sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate can undergo oxidation to form a carbonyl group. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of pharmaceutical compounds with spirocyclic motifs, which are known to exhibit diverse biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Spiro or Bicyclic Cores
The following table highlights key structural and functional differences between tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate and related compounds:
Key Observations:
- Spiro vs. Monocyclic Systems: Unlike cyclopentane-based analogues (e.g., CAS 225641-84-9), the spiro[3.5]nonane core imposes greater conformational rigidity, enhancing binding specificity in drug-receptor interactions.
- Functional Group Variation : The hydroxyl group in the target compound contrasts with azaspiro derivatives (e.g., CAS 2173992-35-1), which replace oxygen with nitrogen, altering solubility and hydrogen-bonding capacity.
- Reactivity : Brominated derivatives (e.g., CAS 1225276-07-2) enable Suzuki-Miyaura couplings, whereas the hydroxyl group in the target compound facilitates esterification or glycosylation.
Physicochemical Properties
While experimental data (e.g., logP, melting point) are unavailable in the evidence, trends can be inferred:
- Hydrophilicity: The hydroxyl group increases water solubility compared to non-hydroxylated analogues like tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate.
- Steric Effects : The tert-butyl group enhances steric shielding, improving metabolic stability but reducing membrane permeability.
Research Findings and Challenges
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 (evidenced in) have been critical in resolving the stereochemistry of spiro compounds, though the target compound’s crystal structure remains unreported.
- Scalability Issues: Synthesis of spiro[3.5]nonane derivatives often requires high-dilution conditions, complicating large-scale production.
Biological Activity
Tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate is an organic compound characterized by its unique spirocyclic structure, which combines a tert-butyl group and a hydroxyl functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of neuroprotection and receptor interactions.
- Molecular Formula : C14H26N2O3
- Molecular Weight : Approximately 270.37 g/mol
- IUPAC Name : this compound
The presence of the hydroxyl group and carbamate functionality suggests that this compound may exhibit significant reactivity and biological activity.
Preliminary studies indicate that this compound may interact with various biological receptors and enzymes, influencing pathways related to neurotransmission and neuroprotection. The specific mechanisms through which this compound exerts its effects are still under investigation, but several hypotheses have emerged:
- Neuroprotective Effects : The spirocyclic structure may contribute to the stability and bioavailability of the compound, potentially enhancing its neuroprotective properties against oxidative stress.
- Receptor Interaction : It is hypothesized that the compound could modulate neurotransmitter systems by acting on specific receptors, including those involved in pain pathways and cognitive functions.
Biological Activity Studies
A review of existing literature reveals several studies focused on the biological activity of related compounds, providing insights into the potential effects of this compound.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and neuroprotective effects of structurally similar compounds. For instance, compounds with similar spirocyclic structures have shown promising results in protecting neuronal cells from apoptosis induced by oxidative stress.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound.
- Animal Models : Preliminary animal studies have indicated that administration of similar spirocyclic compounds can lead to significant improvements in cognitive function and reduced markers of neuroinflammation.
- Dosage and Efficacy : Optimal dosages and routes of administration are still being determined, with ongoing research aimed at maximizing therapeutic efficacy while minimizing side effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Case Study 1 : A study involving a derivative demonstrated significant improvement in memory retention in rodent models subjected to induced cognitive decline.
- Case Study 2 : Another investigation found that a structurally similar compound reduced anxiety-like behaviors in mice, suggesting potential applications in treating anxiety disorders.
Q & A
Q. What are the common synthetic routes for tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate, and how do reaction conditions influence yield?
The synthesis typically involves reacting a spirocyclic ketone precursor with tert-butyl carbamate under basic conditions. Sodium hydride or potassium carbonate in solvents like THF or DMF is commonly used to activate the carbamate group for nucleophilic attack. Temperature control (e.g., 0–25°C) and anhydrous conditions are critical to prevent side reactions, such as hydrolysis of the carbamate . Variations in base strength (e.g., NaH vs. K₂CO₃) can alter reaction kinetics and regioselectivity, with stronger bases favoring faster activation but requiring stricter moisture control .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
X-ray crystallography using programs like SHELXL (for refinement) and SIR97 (for structure solution) is the gold standard for unambiguous structural confirmation . Complementary techniques include:
- NMR spectroscopy : H and C NMR to verify spirocyclic geometry and hydroxyl/carbamate functional groups.
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula.
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and hydroxyl (O-H) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement of spirocyclic carbamates?
Discrepancies may arise from disordered solvent molecules or twinning. Use SHELXL ’s twin refinement tools (e.g., BASF parameter) and validate with SIR97 ’s Fourier difference maps to locate missing electron density. Cross-check with NMR data (e.g., NOESY for spatial proximity of protons) to resolve ambiguities in spirocyclic ring conformations . For challenging cases, employ synchrotron radiation to improve data resolution .
Q. What strategies optimize regioselectivity in functionalizing the spirocyclic core for derivative synthesis?
Substituent positioning on the spiro ring is influenced by steric and electronic factors. For example:
- Electrophilic substitution : Directing groups (e.g., hydroxyl at C2) can guide halogenation or formylation to specific positions .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl with TBS groups) to control reaction pathways . Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .
Q. How to analyze stereochemical outcomes in derivatives of this compound?
Combine X-ray diffraction (for absolute configuration) with circular dichroism (CD) or optical rotation measurements. For dynamic systems, variable-temperature NMR can probe ring-flipping or chair-chair interconversions in the spirocyclic scaffold .
Methodological Guidance
Q. What computational tools aid in predicting the biological activity of spirocyclic carbamate derivatives?
- Molecular docking : Software like AutoDock Vina assesses binding affinity to target proteins (e.g., enzymes involved in neuroinflammation) .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity using datasets from PubChem or ChEMBL .
Q. How to address low solubility in biological assays for this compound?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyl position to enhance aqueous solubility .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?
- Solvent effects : Simulate shifts using software like Gaussian with implicit solvent models (e.g., PCM for DMSO or CDCl₃).
- Conformational averaging : Perform MD simulations to identify dominant conformers contributing to observed splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
